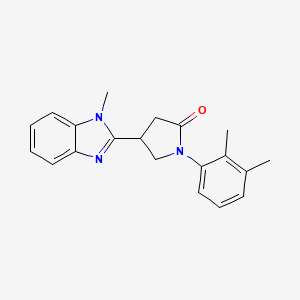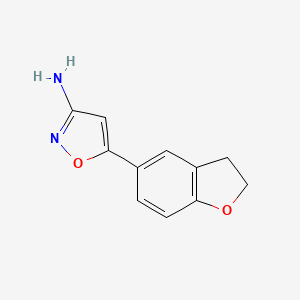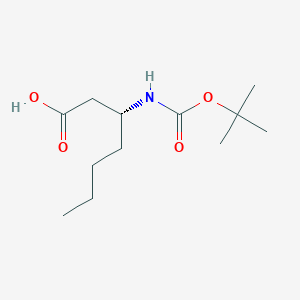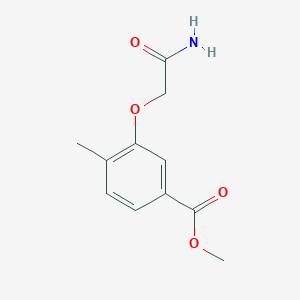![molecular formula C12H16ClN3O B2856857 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-29-5](/img/structure/B2856857.png)
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound, valued in various research fields for its intricate structure and potential biological activities. This compound features a quinazoline core, fused with a tetrahydro structure and modified by a pyrrolidine ring, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride often involves multi-step organic synthesis. Here is a simplified route:
Starting Material Preparation: : Synthesis begins with a precursor quinazoline derivative.
Cyclization Reaction: : The tetrahydroquinazoline core is formed via a cyclization reaction under controlled conditions, involving heat and a suitable catalyst.
Pyrrolidine Introduction: : The pyrrolidine ring is introduced via a nucleophilic substitution reaction. The 3S configuration is ensured using chiral catalysts or chiral starting materials.
Hydrochloride Formation: : Finally, the hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods
For large-scale production, the process might be optimized:
Continuous Flow Chemistry: : This modern method enhances yield and purity by running reactions in a continuous flow setup, ensuring better control over reaction parameters.
Green Chemistry Approaches: : Using eco-friendly solvents and catalysts to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions might target the quinazoline core, modifying the degree of saturation.
Substitution: : Nucleophilic or electrophilic substitution can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
Oxidized derivatives (e.g., N-oxides).
Reduced derivatives (e.g., dihydroquinazolines).
Substituted quinazoline compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Catalysis: : Serving as ligands or catalysts in organic synthesis due to its complex structure and reactive sites.
In Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.
In Medicine
Drug Development: : Investigated for its pharmacological activities, including potential anticancer, antibacterial, or antiviral properties.
In Industry
Material Science:
Wirkmechanismus
The specific mechanism by which 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind specifically to these targets, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, altering cellular responses or metabolic states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: : e.g., gefitinib, erlotinib - known for their use in cancer treatment.
Pyrrolidine-containing Compounds: : e.g., nicotine - exhibits different biological activity due to varied core structures.
Uniqueness
Structural Combination: : The fusion of pyrrolidine and tetrahydroquinazoline in one molecule is unique, offering a distinct profile in terms of reactivity and biological activity.
Chiral Centers: : The presence of chiral centers adds to the specificity of its interactions with biological targets.
This compound’s unique structure and multifaceted applications make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKVTVGEZSGNJ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)
![3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2856776.png)

![4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole](/img/structure/B2856780.png)


![N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B2856785.png)





![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)
